

# Application Notes and Protocols: Stevioside as a Substrate for Enzymatic Modification Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Stevioside |
| Cat. No.:      | B1681144   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Stevioside**, a major steviol glycoside extracted from the leaves of *Stevia rebaudiana* Bertoni, is a natural, non-caloric sweetener.<sup>[1][2]</sup> While it is widely used in the food and beverage industry, its application can be limited by a characteristic bitter aftertaste.<sup>[1][2][3]</sup> Enzymatic modification of **stevioside** offers a powerful tool to overcome this limitation by altering its glycosylation pattern. This process can enhance its taste profile, producing a more sucrose-like sweetness, and can also be used to synthesize other desirable, rare steviol glycosides such as Rebaudioside A, D, and M, which possess superior sensory attributes.<sup>[3][4][5]</sup>

These application notes provide detailed protocols for the enzymatic modification of **stevioside** using various classes of enzymes, including cyclodextrin glucanotransferases (CGTases), UDP-glycosyltransferases (UGTs), dextranases, and  $\beta$ -glucosidases. Additionally, methods for the analysis and purification of the resulting modified steviol glycosides are described.

## Enzymatic Modification of Stevioside: Strategies and Protocols

The enzymatic modification of **stevioside** primarily involves the addition or removal of glucose moieties from the **stevioside** backbone. This is achieved through transglycosylation or hydrolysis reactions catalyzed by specific enzymes.

# Transglycosylation using Cyclodextrin Glucanotransferase (CGTase)

CGTases (EC 2.4.1.19) are enzymes that catalyze the transfer of glucosyl units from a donor, such as starch or cyclodextrins, to an acceptor molecule like **stevioside**.<sup>[6][7]</sup> This process, known as transglycosylation, results in the formation of glucosylated **stevioside** derivatives with improved taste profiles.<sup>[3][7]</sup>

## Quantitative Data for CGTase-Mediated **Stevioside** Modification

| Enzyme Source                   | Donor Substrate         | Stevioside Conc. | Conversion Yield | Optimal Conditions (pH, Temp.) | Reference |
|---------------------------------|-------------------------|------------------|------------------|--------------------------------|-----------|
| Alkalihalobaci illus oshimensis | Soluble Starch (50 g/L) | 10 g/L           | 86.1%            | <40°C                          | [8]       |
| Paenibacillus sp.               | Starch                  | -                | 85.6%            | -                              | [2]       |
| Bacillus stearothermophilus     | Soluble Maltodextrin    | -                | -                | pH 5.5, 41-43°C                | [9]       |
| Bacillus sp.                    | Starch (2-5 wt%)        | 2-5 wt%          | 75-85%           | 37-50°C                        | [10]      |

## Experimental Protocol: **Stevioside** Glucosylation using CGTase

This protocol is a general guideline and may require optimization for specific CGTases and desired products.

### 1. Materials:

- **Stevioside** (high purity, >95%)
- Cyclodextrin Glucanotransferase (CGTase)

- Soluble starch or  $\beta$ -cyclodextrin (donor substrate)
- Sodium phosphate buffer (50 mM, pH 6.0)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Deionized water

## 2. Equipment:

- Shaking incubator or water bath
- pH meter
- Centrifuge
- HPLC system for analysis

## 3. Procedure:

- Substrate Preparation: Prepare a solution of 10 g/L **stevioside** and 50 g/L soluble starch in 50 mM sodium phosphate buffer (pH 6.0). Stir until fully dissolved. Adjust the pH to 6.0 if necessary.
- Enzyme Addition: Add CGTase to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 20 mg/L can be used.[8]
- Incubation: Incubate the reaction mixture at 40°C with continuous agitation (e.g., 220 rpm) for 18-24 hours.[8]
- Reaction Termination: Stop the reaction by heat inactivation of the enzyme. This is typically achieved by boiling the reaction mixture at 100°C for 10 minutes.
- Product Recovery: Centrifuge the reaction mixture to remove any precipitated enzyme or insoluble material. The supernatant contains the glucosylated **stevioside** products.
- Analysis: Analyze the supernatant using HPLC to determine the conversion yield and product profile (see Section 3 for a detailed HPLC protocol).

## Glycosylation using UDP-Glycosyltransferases (UGTs)

UGTs (EC 2.4.1.-) are a class of enzymes that transfer a glycosyl group from an activated nucleotide sugar donor, typically UDP-glucose, to an acceptor molecule.[\[11\]](#)[\[12\]](#)[\[13\]](#) In the context of **stevioside** modification, UGTs are crucial for the biosynthesis of other steviol glycosides. For example, the enzyme UGT76G1 catalyzes the conversion of **stevioside** to Rebaudioside A by adding a glucose molecule.[\[4\]](#)[\[14\]](#)

### Quantitative Data for UGT-Mediated **Stevioside** Modification

| Enzyme                             | Donor Substrate                  | Stevioside Conc. | Product        | Conversion Yield   | Optimal Conditions (pH, Temp.) | Reference                                |
|------------------------------------|----------------------------------|------------------|----------------|--------------------|--------------------------------|------------------------------------------|
| UGT76G1 (recombinant) & AtSUS1     | Sucrose (7.2 mM), UDP (0.006 mM) | 2.4 mM           | Rebaudioside A | 78% in 30h         | -                              | <a href="#">[5]</a>                      |
| UGT76G1 (in <i>S. cerevisiae</i> ) | Glucose                          | 2 g/L            | Rebaudioside A | 1160.5 mg/L in 48h | pH 7.0, 30°C                   | <a href="#">[4]</a> <a href="#">[15]</a> |

### Experimental Protocol: Synthesis of Rebaudioside A using Whole-Cell Biocatalysis

This protocol describes the use of engineered *Saccharomyces cerevisiae* expressing UGT76G1 for the conversion of **stevioside** to Rebaudioside A.[\[4\]](#)[\[14\]](#)[\[15\]](#)

#### 1. Materials:

- Engineered *S. cerevisiae* expressing UGT76G1
- Yeast extract peptone dextrose (YPD) medium
- **Stevioside**
- Glucose

- Citrate buffer (e.g., 50 mM, pH 7.0)
- Magnesium sulfate ( $MgSO_4$ )

## 2. Equipment:

- Fermenter or baffled flasks
- Shaking incubator
- Centrifuge
- HPLC system

## 3. Procedure:

- Yeast Culture: Inoculate the engineered *S. cerevisiae* into YPD medium and grow until the desired cell density is reached.
- Cell Harvest: Harvest the yeast cells by centrifugation.
- Reaction Setup: Resuspend the yeast cells in a reaction buffer (e.g., 50 mM citrate buffer, pH 7.0) containing 2 g/L **stevioside**, glucose (as a source for UDP-glucose regeneration), and  $MgSO_4$ .
- Incubation: Incubate the reaction mixture at 30°C with shaking for 48 hours.<sup>[4]</sup>
- Product Extraction: After the reaction, separate the cells from the supernatant by centrifugation. The supernatant contains the produced Rebaudioside A.
- Analysis: Analyze the supernatant by HPLC to quantify the amount of Rebaudioside A produced.

## Glucosylation using DextranSucrase

DextranSucrase (EC 2.4.1.5) is an enzyme that catalyzes the transfer of glucose from sucrose to an acceptor molecule. It can be used to glucosylate **stevioside**, leading to products with altered properties.

Quantitative Data for Dextransucrase-Mediated **Stevioside** Modification

| Enzyme Source             | Donor Substrate  | Stevioside Conc. | Conversion Yield | Optimal Conditions (pH, Temp.) | Reference            |
|---------------------------|------------------|------------------|------------------|--------------------------------|----------------------|
| Leuconostoc mesenteroides | Sucrose (800 mM) | 50 mg/mL         | 98%              | 28°C, 6h                       | <a href="#">[16]</a> |

Experimental Protocol: **Stevioside** Glucosylation using Dextransucrase

## 1. Materials:

- **Stevioside**
- Dextransucrase
- Sucrose
- Appropriate buffer (e.g., sodium acetate buffer, pH 5.2)

## 2. Procedure:

- Reaction Mixture: Prepare a reaction mixture containing 50 mg/mL **stevioside**, 800 mM sucrose, and 4 U/mL dextransucrase in a suitable buffer.[\[16\]](#)
- Incubation: Incubate the mixture at 28°C for 6 hours.[\[16\]](#)
- Reaction Termination: Inactivate the enzyme by heating the mixture.
- Analysis: Analyze the reaction products by HPLC.

## Hydrolysis using $\beta$ -Glucosidase

$\beta$ -Glucosidases (EC 3.2.1.21) can be used to hydrolyze the glycosidic bonds in **stevioside**, leading to the formation of steviolbioside, steviolmonoside, or the aglycone steviol.[\[17\]](#)[\[18\]](#)[\[19\]](#) This can be useful for producing specific steviol derivatives or for analytical purposes.

Quantitative Data for  $\beta$ -Glucosidase-Mediated **Stevioside** Hydrolysis

| Enzyme Source         | Substrate Conc.      | Product    | Conversion Yield | Optimal Conditions (pH, Temp.) | Reference |
|-----------------------|----------------------|------------|------------------|--------------------------------|-----------|
| Streptomyces sp. GXT6 | 10 g/L<br>Stevioside | Rubusoside | 98.2%            | pH 8.5, 50°C,<br>6h            | [20]      |
| Penicillium decumbens | 47 mM<br>Stevioside  | Steviol    | 64%              | pH 4.0, 55°C                   | [17]      |

Experimental Protocol: **Stevioside** Hydrolysis to Rubusoside

## 1. Materials:

- **Stevioside**

- $\beta$ -Glucosidase from Streptomyces sp. GXT6
- Sodium borate buffer (100 mM, pH 8.5)

## 2. Procedure:

- Reaction Setup: Prepare a reaction mixture containing 10 g/L of **stevioside** in 100 mM sodium borate buffer (pH 8.5).
- Enzyme Addition: Add the purified  $\beta$ -glucosidase (e.g., 30  $\mu$ g/mL).[20]
- Incubation: Incubate the reaction at 50°C for 6 hours.[20]
- Reaction Termination: Stop the reaction, for example, by adding a denaturing agent or by heat inactivation.
- Analysis: Analyze the products by HPLC or other suitable chromatographic techniques.

# Analytical Methods: HPLC Analysis of Steviol Glycosides

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of **stevioside** and its modified derivatives.[\[9\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

## Protocol for HPLC Analysis

### 1. Instrumentation:

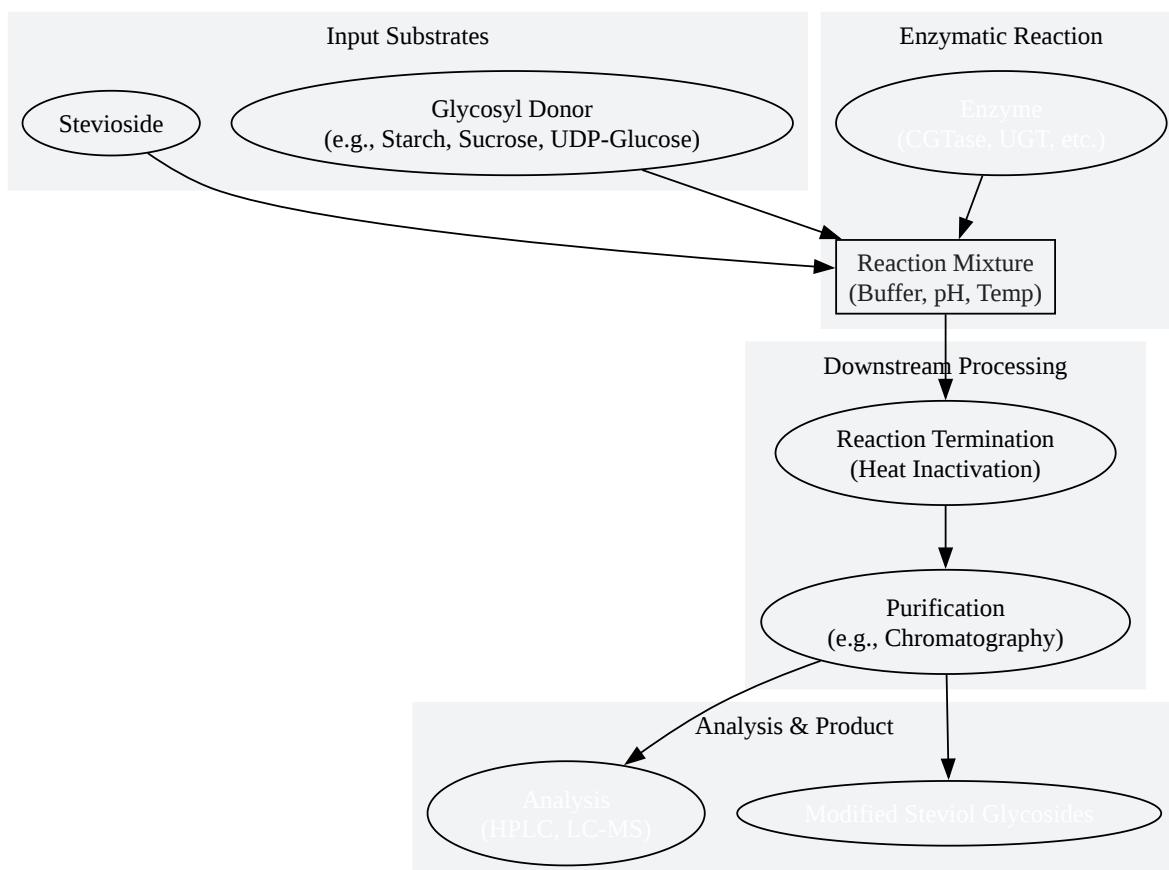
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m particle size)[\[25\]](#)

### 2. Mobile Phase:

- A mixture of acetonitrile and a buffer, such as 10 mM sodium phosphate buffer (pH 2.6), in a ratio of 32:68 (v/v).[\[25\]](#)

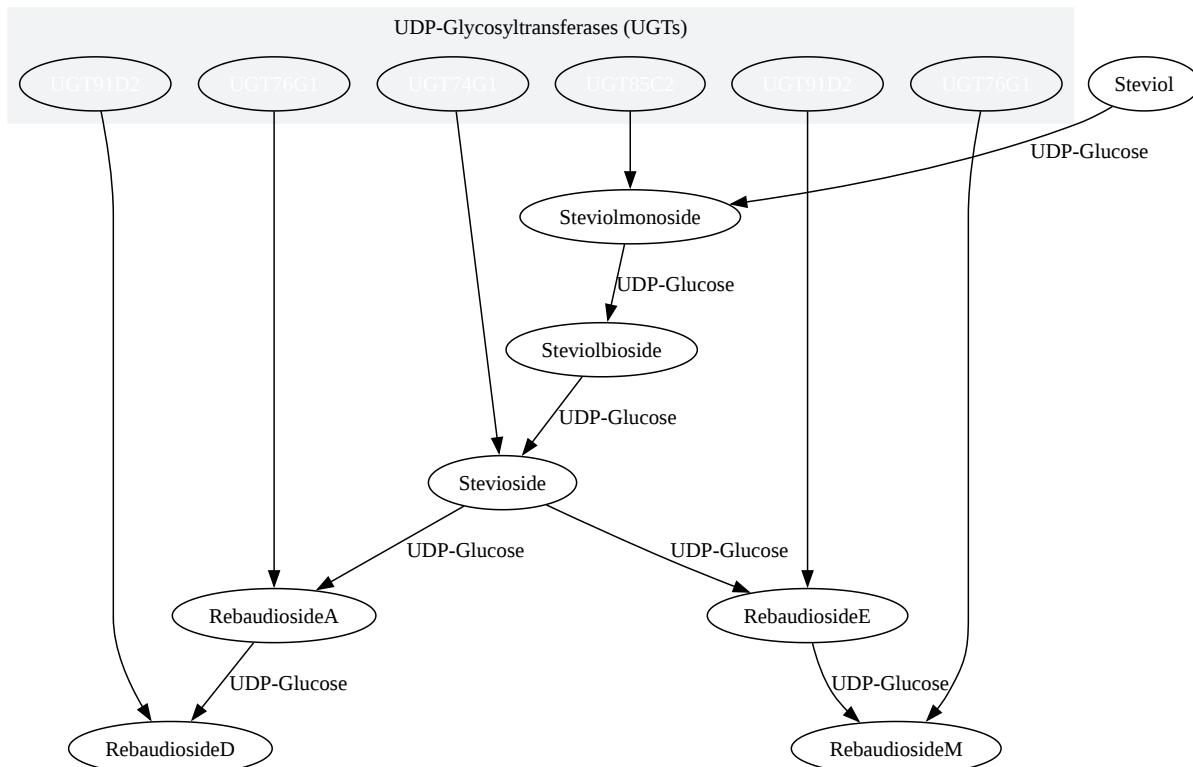
### 3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min[\[27\]](#)
- Column Temperature: 40°C
- Detection Wavelength: 210 nm[\[24\]](#)
- Injection Volume: 20  $\mu$ L


### 4. Sample Preparation:

- Dilute the reaction mixture with the mobile phase to a suitable concentration.
- Filter the sample through a 0.45  $\mu$ m syringe filter before injection.

### 5. Data Analysis:


- Identify and quantify the steviol glycosides by comparing their retention times and peak areas with those of authentic standards.

## Visualizations



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the enzymatic modification of **stevioside**.



[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathway of major steviol glycosides from steviol.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of Rebaudioside A from Stevioside Catalyzed by the Engineered *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient enzymatic production of rebaudioside A from stevioside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. steviashantanu.com [steviashantanu.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of Stevioside and Rebaudioside A in Stevia leaves, beverages and food additives using HPTLC-MS [sigmaaldrich.com]
- 10. CN102492757A - Method for improving taste quality of stevioside by using beta-cyclodextrin glucosyltransferase - Google Patents [patents.google.com]
- 11. UDP-dependent glycosyltransferases involved in the biosynthesis of steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of screening methods for functional characterization of UGTs from Stevia rebaudiana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Production of Rebaudioside A from Stevioside Catalyzed by the Engineered *Saccharomyces cerevisiae* | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Enzymatic Production of Steviol Glucosides Using  $\beta$ -Glucosidase and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WO2019006244A1 - Hydrolysis of steviol glycosides by beta-glucosidase - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Estimation of steviol glycosides in food matrices by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ultra-HPLC method for quality and adulterant assessment of steviol glycosides sweeteners - Stevia rebaudiana and stevia products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Stevioside as a Substrate for Enzymatic Modification Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681144#stevioside-as-a-substrate-for-enzymatic-modification-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)